N,N'-Bis(4-nitrobenzoyl)cystine
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Overview
Description
N,N’-Bis(4-nitrobenzoyl)cystine: is a chemical compound with the molecular formula C20H18N4O10S2 It is a derivative of cystine, where the amino groups are substituted with 4-nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-nitrobenzoyl)cystine typically involves the reaction of cystine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cystine+24-nitrobenzoyl chloride→N,N’-Bis(4-nitrobenzoyl)cystine+2HCl
Industrial Production Methods: Industrial production of N,N’-Bis(4-nitrobenzoyl)cystine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis(4-nitrobenzoyl)cystine can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: N,N’-Bis(4-aminobenzoyl)cystine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-Bis(4-nitrobenzoyl)cystine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, N,N’-Bis(4-nitrobenzoyl)cystine is studied for its potential as a biochemical probe. The nitro groups can be reduced to amino groups, which can then be used to attach fluorescent or radioactive labels for imaging and tracking purposes.
Medicine: The compound is investigated for its potential use in drug delivery systems. The nitrobenzoyl groups can be used to modify the pharmacokinetic properties of drugs, enhancing their stability and bioavailability.
Industry: In the industrial sector, N,N’-Bis(4-nitrobenzoyl)cystine is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-nitrobenzoyl)cystine involves its interaction with molecular targets through its nitrobenzoyl groups. These groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The compound can also interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-Bis(4-aminobenzoyl)cystine: A reduced form of N,N’-Bis(4-nitrobenzoyl)cystine with amino groups instead of nitro groups.
N,N’-Bis(4-methoxybenzoyl)cystine: A derivative with methoxy groups instead of nitro groups.
N,N’-Bis(4-chlorobenzoyl)cystine: A derivative with chloro groups instead of nitro groups.
Uniqueness: N,N’-Bis(4-nitrobenzoyl)cystine is unique due to the presence of nitro groups, which impart specific chemical reactivity and properties. The nitro groups can be easily reduced to amino groups, providing a versatile handle for further chemical modifications. This makes the compound particularly useful in applications where controlled reduction and subsequent functionalization are required.
Properties
CAS No. |
5330-87-0 |
---|---|
Molecular Formula |
C20H18N4O10S2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
3-[[2-carboxy-2-[(4-nitrobenzoyl)amino]ethyl]disulfanyl]-2-[(4-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C20H18N4O10S2/c25-17(11-1-5-13(6-2-11)23(31)32)21-15(19(27)28)9-35-36-10-16(20(29)30)22-18(26)12-3-7-14(8-4-12)24(33)34/h1-8,15-16H,9-10H2,(H,21,25)(H,22,26)(H,27,28)(H,29,30) |
InChI Key |
UVYFOLWELOVJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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